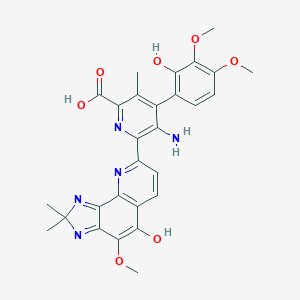
1-Phenyl-2-(4-piperidinylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(4-piperidinylamino)ethanol, also known as PPAE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPAE belongs to the family of beta-adrenergic receptor agonists, which are known to have a range of effects on the cardiovascular and respiratory systems. In
Scientific Research Applications
1-Phenyl-2-(4-piperidinylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. 1-Phenyl-2-(4-piperidinylamino)ethanol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.
Mechanism Of Action
1-Phenyl-2-(4-piperidinylamino)ethanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptors. Activation of these receptors leads to relaxation of smooth muscle, resulting in bronchodilation and improved air flow. 1-Phenyl-2-(4-piperidinylamino)ethanol also has positive inotropic effects on the heart, leading to improved cardiac function.
Biochemical And Physiological Effects
1-Phenyl-2-(4-piperidinylamino)ethanol has a range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in bronchial smooth muscle cells, leading to relaxation and bronchodilation. 1-Phenyl-2-(4-piperidinylamino)ethanol also increases calcium uptake in cardiac myocytes, leading to improved cardiac contractility. In addition, 1-Phenyl-2-(4-piperidinylamino)ethanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
Advantages And Limitations For Lab Experiments
1-Phenyl-2-(4-piperidinylamino)ethanol has several advantages for use in lab experiments. It is a well-characterized compound with known synthesis methods and properties. 1-Phenyl-2-(4-piperidinylamino)ethanol is also relatively stable, making it suitable for long-term storage and use. However, there are also some limitations to the use of 1-Phenyl-2-(4-piperidinylamino)ethanol in lab experiments. It can be difficult to obtain pure 1-Phenyl-2-(4-piperidinylamino)ethanol, and its effects can vary depending on the experimental conditions.
Future Directions
There are many potential future directions for research on 1-Phenyl-2-(4-piperidinylamino)ethanol. One area of interest is the development of new formulations or delivery methods for 1-Phenyl-2-(4-piperidinylamino)ethanol, which could improve its efficacy and reduce side effects. Another area of interest is the study of 1-Phenyl-2-(4-piperidinylamino)ethanol in combination with other drugs, to determine if it could enhance their therapeutic effects. Finally, there is potential for the development of new drugs based on the structure of 1-Phenyl-2-(4-piperidinylamino)ethanol, which could have improved efficacy and fewer side effects.
Synthesis Methods
1-Phenyl-2-(4-piperidinylamino)ethanol can be synthesized through a multi-step process involving the reaction of phenylacetonitrile with 4-piperidinone to form 1-phenyl-2-(4-piperidinyl)acetonitrile. This compound is then reduced using lithium aluminum hydride to form 1-Phenyl-2-(4-piperidinylamino)ethanol. The synthesis of 1-Phenyl-2-(4-piperidinylamino)ethanol has been optimized to improve yield and purity, making it a viable compound for research and development.
properties
Product Name |
1-Phenyl-2-(4-piperidinylamino)ethanol |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenyl-2-(piperidin-4-ylamino)ethanol |
InChI |
InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2 |
InChI Key |
NRYHIIHGRRHTMH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
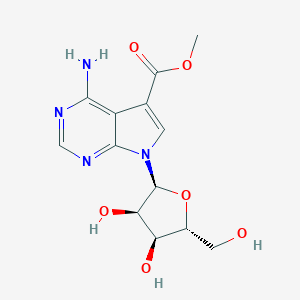
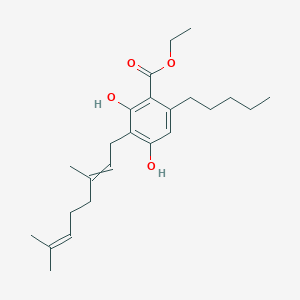
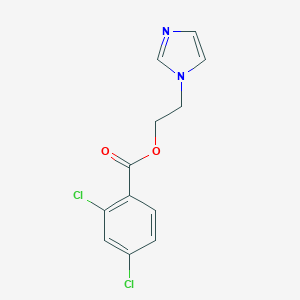
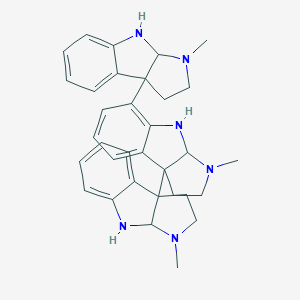
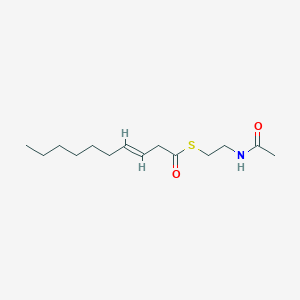
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
